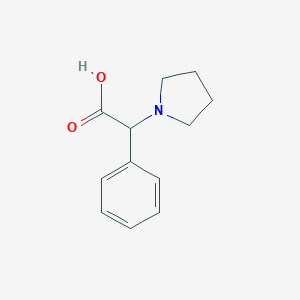

Phenyl-pyrrolidin-1-yl-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-pyrrolidin-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOZIYFGQLGJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349417 | |

| Record name | Phenyl-pyrrolidin-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100390-48-5 | |

| Record name | Phenyl-pyrrolidin-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100390-48-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-phenyl-2-(pyrrolidin-1-yl)acetic acid, a key intermediate in the pharmaceutical industry for the development of compounds targeting neurological disorders. This document details the most plausible synthetic methodologies, including nucleophilic substitution, Strecker synthesis, and the hydrolysis of its corresponding methyl ester. For each method, a detailed experimental protocol is provided, alongside a summary of reagents and expected outcomes in tabular format for ease of comparison. The synthetic pathways are further elucidated through schematic diagrams generated using Graphviz, offering a clear visual representation of the chemical transformations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel therapeutic agents.

Introduction

2-Phenyl-2-(pyrrolidin-1-yl)acetic acid is a substituted α-amino acid derivative with a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . Its structure, featuring both a phenyl and a pyrrolidine moiety attached to the α-carbon of acetic acid, makes it a valuable building block in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system, such as antidepressants and antipsychotics. The pyrrolidine ring is a common motif in many biologically active compounds, and its incorporation can significantly influence the pharmacological properties of a molecule. This guide outlines three primary synthetic strategies for the preparation of this important intermediate.

Synthetic Pathways

Three principal synthetic routes are presented for the synthesis of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid. Each pathway offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Route 1: Nucleophilic Substitution of α-Bromophenylacetic Acid

This method involves the direct displacement of a halogen atom from an α-halo phenylacetic acid derivative by pyrrolidine. The reaction is a standard SN2 nucleophilic substitution.

Caption: Nucleophilic substitution pathway.

-

To a solution of α-bromophenylacetic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add an excess of pyrrolidine (2.5-3 equivalents).

-

The excess pyrrolidine acts as both the nucleophile and the base to neutralize the hydrobromic acid formed during the reaction.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to acidic (pH 3-4) with a dilute acid (e.g., 1M HCl) to protonate any remaining pyrrolidine.

-

The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

-

The pH of the aqueous layer is then carefully adjusted to the isoelectric point of the product (typically around pH 6-7), at which point the product will precipitate out of the solution.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford 2-phenyl-2-(pyrrolidin-1-yl)acetic acid.

| Reagent/Parameter | Description |

| Starting Material | α-Bromophenylacetic Acid |

| Key Reagent | Pyrrolidine |

| Solvent | Dimethylformamide (DMF) or Acetonitrile |

| Reaction Temperature | Room Temperature |

| Reaction Time | 24-48 hours |

| Work-up | pH adjustment and precipitation |

| Expected Yield | Moderate to Good |

Route 2: Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde (benzaldehyde), an amine (pyrrolidine), and a cyanide source (e.g., potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile.

Caption: Strecker synthesis pathway.

Step 1: Synthesis of 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile

-

In a well-ventilated fume hood, a solution of potassium cyanide (1.1 equivalents) in water is prepared and cooled in an ice bath.

-

Pyrrolidine hydrochloride (1 equivalent) is added to the cyanide solution.

-

Benzaldehyde (1 equivalent) is then added dropwise to the stirred solution.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The resulting α-aminonitrile may separate as an oil or a solid. It is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude aminonitrile.

Step 2: Hydrolysis to 2-phenyl-2-(pyrrolidin-1-yl)acetic acid

-

The crude 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile is treated with a strong acid, such as concentrated hydrochloric acid.

-

The mixture is heated at reflux for 4-8 hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

-

After cooling, the reaction mixture is diluted with water.

-

The pH is carefully adjusted to the isoelectric point of the product to induce precipitation.

-

The solid is collected by filtration, washed with cold water, and dried to give the final product.

| Reagent/Parameter | Description |

| Starting Materials | Benzaldehyde, Pyrrolidine, Potassium Cyanide |

| Intermediate | 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile |

| Hydrolysis Agent | Concentrated HCl |

| Reaction Temperature | Step 1: Room Temp.; Step 2: Reflux |

| Reaction Time | 16-32 hours total |

| Work-up | Extraction followed by hydrolysis and precipitation |

| Expected Yield | Moderate |

Route 3: Hydrolysis of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate

This route involves the synthesis of the methyl ester of the target compound, followed by its hydrolysis. The ester, methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, is a known compound and can be synthesized via nucleophilic substitution of methyl α-bromophenylacetate with pyrrolidine.

Caption: Ester hydrolysis pathway.

Step 1: Synthesis of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate

-

A solution of methyl α-bromophenylacetate (1 equivalent) in a polar aprotic solvent like acetonitrile is prepared.

-

Pyrrolidine (2.5 equivalents) is added to the solution, and the mixture is stirred at room temperature for 12-24 hours.

-

The reaction mixture is filtered to remove the pyrrolidinium bromide salt.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude methyl ester. The product can be purified by column chromatography if necessary.

Step 2: Hydrolysis to 2-phenyl-2-(pyrrolidin-1-yl)acetic acid

-

The crude methyl ester is dissolved in a mixture of methanol and water.

-

An excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents), is added.

-

The mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

The methanol is removed under reduced pressure.

-

The aqueous residue is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

-

The aqueous layer is cooled in an ice bath, and the pH is carefully adjusted to the isoelectric point with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum.

| Reagent/Parameter | Description |

| Starting Material | Methyl α-Bromophenylacetate |

| Key Reagent | Pyrrolidine |

| Hydrolysis Agent | NaOH or LiOH |

| Reaction Temperature | Step 1: Room Temp.; Step 2: Room Temp. to 50°C |

| Reaction Time | 14-28 hours total |

| Work-up | Filtration, extraction, and precipitation |

| Expected Yield | Good to Excellent |

Conclusion

The synthesis of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid can be achieved through several viable synthetic pathways. The choice of method will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory equipment at hand. The nucleophilic substitution of an α-halo ester followed by hydrolysis is often a high-yielding and straightforward approach. The Strecker synthesis provides a classical route from simple precursors, while direct substitution on the free acid offers the most direct, albeit potentially slower, method. The protocols and data presented in this guide provide a solid foundation for the successful laboratory-scale synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve desired purity and yield for specific applications.

mechanism of action of Phenyl-pyrrolidin-1-yl-acetic acid

An In-depth Technical Guide on the Mechanism of Action of Phenyl-pyrrolidin-1-yl-acetic Acid Derivatives

Introduction

The chemical moiety, Phenyl-pyrrolidin-1-yl-acetic acid, represents a versatile structural scaffold that is a cornerstone in the development of a diverse array of pharmacologically active compounds. It is not a single therapeutic agent with a defined mechanism of action, but rather a foundational chemical structure. The specific biological activity of its derivatives is dictated by the nature and position of various chemical substitutions on both the phenyl and pyrrolidine rings. This guide provides a detailed examination of the mechanisms of action for four distinct classes of Phenyl-pyrrolidin-1-yl-acetic acid derivatives, tailored for researchers, scientists, and drug development professionals. The classes covered herein are:

-

Sphingosine-1-Phosphate (S1P) Receptor Agonists

-

Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Antagonists

-

Pyrovalerone Analogs as Monoamine Uptake Inhibitors

-

Anticancer Agents

This document will delve into the specific molecular targets, signaling pathways, quantitative pharmacological data, and detailed experimental protocols associated with each class of compounds.

Class I: 2-Aryl(pyrrolidin-4-yl)acetic acids as Sphingosine-1-Phosphate (S1P) Receptor Agonists

Derivatives of 2-aryl(pyrrolidin-4-yl)acetic acid have been identified as potent agonists of Sphingosine-1-Phosphate (S1P) receptors.[1][2][3] These receptors are a class of G protein-coupled receptors (GPCRs) that play critical roles in regulating the immune, cardiovascular, and nervous systems.

Mechanism of Action

The primary mechanism of these compounds involves binding to and activating S1P receptors, particularly the S1P1 subtype, which is highly expressed on lymphocytes.[1] S1P receptors, such as S1P4, are known to couple to inhibitory G proteins (Gαi and Gαo).[4] Upon agonist binding, the activated G protein inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the G protein can activate downstream signaling cascades, including the Phospholipase C (PLC) and Extracellular signal-regulated kinase (ERK) / Mitogen-activated protein kinase (MAPK) pathways.[4]

A key consequence of S1P1 agonism on lymphocytes is the internalization of the receptor. This process renders the lymphocytes unresponsive to the natural S1P gradient that governs their egress from lymphoid tissues. The resulting sequestration of lymphocytes within the lymph nodes leads to a reduction in the count of circulating peripheral lymphocytes, which is the basis for the immunomodulatory effects of these compounds.[1][2]

Quantitative Data

While specific binding affinities for the 2-aryl(pyrrolidin-4-yl)acetic acid series are not detailed in the provided search results, related S1P receptor agonists demonstrate potent activity.

| Compound Class/Name | Target(s) | Activity Type | Value | Reference |

| 2,5-Disubstituted Pyrrolidines | S1P Receptors | Agonist | Good selectivity over S1P3 | [5] |

| ML248 (Novel Agonist) | S1P4 | Agonist | EC50 = 37.7–79.1 nM | [4] |

Experimental Protocols

1. Radioligand Binding Assay ([³⁵S]-GTPγS)

This functional assay measures the activation of G proteins upon receptor agonism.

-

Membrane Preparation: CHO cells stably expressing the human S1P receptor subtype of interest are harvested and homogenized in an ice-cold buffer (20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4). Membranes are pelleted by centrifugation, washed, and resuspended in assay buffer.

-

Assay Procedure: In a 96-well plate, serial dilutions of the test compound are added. The reaction is initiated by adding membrane homogenate, GDP, and [³⁵S]-GTPγS. The plate is incubated at 30°C for 60 minutes.

-

Detection: The reaction is terminated by rapid filtration through GF/B filter plates. The filters are washed with ice-cold buffer, dried, and radioactivity is quantified using a scintillation counter.

-

Data Analysis: Data are analyzed using non-linear regression to determine EC50 values.

2. β-Arrestin Recruitment Assay (e.g., Tango™ Assay)

This assay measures receptor activation by detecting the recruitment of β-arrestin to the intracellular domain of the GPCR.

-

Cell Culture: U2OS or CHO-K1 cells engineered to co-express the S1P receptor fused to a transcription factor and a β-arrestin/protease fusion protein are used. The cells also contain a reporter gene (e.g., β-lactamase) under the control of the transcription factor.[4][6]

-

Assay Procedure: Cells are plated in 384-well plates. The next day, serial dilutions of the test compound are added. The plate is incubated for 90 minutes to 5 hours at 37°C.[4][6]

-

Detection: A substrate for the reporter enzyme (e.g., a fluorescent β-lactamase substrate) is added, and the signal is read on a plate reader.

-

Data Analysis: The agonist response is plotted against the compound concentration to determine the EC50.

Class II: Phenyl-pyrrolidin-yl Derivatives as Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Antagonists

Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and related structures have been developed as potent and selective antagonists for the Melanin-Concentrating Hormone Receptor-1 (MCH-R1).[7][8] MCH-R1 is a GPCR predominantly expressed in the brain, where it is implicated in the regulation of appetite and energy homeostasis.[9][10]

Mechanism of Action

These compounds act by competitively binding to MCH-R1, thereby blocking the binding of the endogenous orexigenic (appetite-stimulating) neuropeptide, melanin-concentrating hormone (MCH).[8] MCH-R1 primarily couples through Gαi/o proteins, and its activation by MCH leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. By antagonizing the receptor, these compounds prevent this signaling cascade, leading to a reduction in food intake and potentially an increase in energy expenditure. The binding site for these small-molecule antagonists is a deep hydrophobic pocket formed by the transmembrane helices of the receptor.[11]

References

- 1. 2-Aryl(pyrrolidin-4-yl)acetic acids are potent agonists of sphingosine-1-phosphate (S1P) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2,5-Disubstituted pyrrolidine carboxylates as potent, orally active sphingosine-1-phosphate (S1P) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 7. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Phenyl-pyrrolidin-1-yl-acetic Acid and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its three-dimensional structure allows for the exploration of diverse chemical spaces, making it an attractive starting point for designing novel therapeutics.[1] Phenyl-pyrrolidin-1-yl-acetic acid represents a key building block within this class, and its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, and central nervous system (CNS) activities. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for derivatives of the Phenyl-pyrrolidin-1-yl-acetic acid scaffold.

Pharmacodynamics

The pharmacodynamic effects of Phenyl-pyrrolidin-1-yl-acetic acid derivatives are diverse, with the most extensively studied area being their anti-inflammatory and analgesic properties. Other derivatives have shown potential in treating CNS disorders and metabolic diseases.

Anti-inflammatory and Analgesic Activity

Several studies have demonstrated the potential of Phenyl-pyrrolidin-1-yl-acetic acid derivatives as anti-inflammatory and analgesic agents. The primary mechanism of action for many of these compounds is the inhibition of key enzymes in the inflammatory cascade.

A significant number of derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2] The 5-LOX enzyme is involved in the synthesis of leukotrienes, another class of inflammatory mediators.[2] By inhibiting these enzymes, these compounds can effectively reduce the production of pro-inflammatory molecules.

Below is a diagram illustrating the signaling pathway of COX and 5-LOX enzymes and the point of intervention for these derivatives.

Caption: Inhibition of COX and 5-LOX pathways by Phenyl-pyrrolidin-1-yl-acetic acid derivatives.

The following table summarizes the in vitro enzyme inhibition and in vivo anti-inflammatory activity of selected derivatives from various studies.

| Compound ID | Target Enzyme | IC50 (µg/mL) | In vivo Model | Dose (mg/kg) | % Inhibition of Edema | Reference |

| MAK01 | COX-1 | 314 | Carrageenan-induced paw edema | 10 | 33.3 ± 0.77 (at 2h) | [2] |

| COX-2 | 130 | 20 | 34.7 ± 0.74 (at 2h) | [2] | ||

| 5-LOX | 105 | 30 | 40.58 ± 0.84 (at 5h) | [2] | ||

| Compound A-1 | - | - | Carrageenan-induced paw edema | - | Highest among tested | [3] |

| Compound A-4 | - | - | Acetic acid-induced writhing | - | Highest among tested | [3] |

Central Nervous System (CNS) Activity

Derivatives of the Phenyl-pyrrolidin-1-yl-acetic acid scaffold have also been explored for their potential to treat CNS disorders, such as epilepsy and cognitive deficits associated with stroke.

One study reported that the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid exhibited significant anticonvulsant activity at low doses (2.5–5.0 mg/kg), surpassing the efficacy of the reference drug levetiracetam in some tests.[4] This compound also demonstrated notable nootropic (cognition-enhancing) activity, comparable to piracetam.[4]

A novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, has been investigated for its neuroprotective effects in a rat model of ischemic stroke.[5] While the full pharmacodynamic profile is still under investigation, initial studies suggest a potential for mitigating neuronal damage following cerebral ischemia.[5]

Metabolic Disease Activity

The versatility of the pyrrolidine scaffold is further highlighted by the development of derivatives with potential applications in metabolic diseases.

A series of 3,4-disubstituted pyrrolidine acid analogs have been synthesized and identified as potent dual agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[6] One of the lead compounds was shown to be efficacious in lowering fasting glucose and triglyceride levels in a diabetic mouse model, suggesting its potential for the treatment of type 2 diabetes.[6]

Pharmacokinetics

As previously mentioned, detailed pharmacokinetic data for Phenyl-pyrrolidin-1-yl-acetic acid and its derivatives are scarce in publicly available literature. Most studies have focused on the synthesis and pharmacodynamic evaluation of these compounds. The lack of pharmacokinetic data, such as absorption, distribution, metabolism, and excretion (ADME) parameters, is a significant gap in the overall understanding of this class of compounds and is crucial for their further development as therapeutic agents. Future research should prioritize the pharmacokinetic characterization of promising lead compounds.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of Phenyl-pyrrolidin-1-yl-acetic acid derivatives.

Synthesis of Derivatives

The synthesis of these derivatives often starts from a 4-phenylpyrrolidin-2-one core, which is then N-alkylated, followed by further modifications to introduce various functional groups.

Caption: General synthetic workflow for Phenyl-pyrrolidin-1-yl-acetic acid amide derivatives.

In vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[7]

-

Animals: Typically, male Wistar rats or Swiss albino mice are used.

-

Procedure:

-

Animals are fasted overnight before the experiment.

-

The test compound or vehicle (control) is administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

-

In vitro Enzyme Inhibition Assays

-

Principle: These assays measure the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.

-

General Protocol:

-

The test compound is pre-incubated with the respective enzyme (ovine COX-1 or human recombinant COX-2).

-

Arachidonic acid is added to initiate the reaction.

-

The reaction is incubated for a specific time and then terminated.

-

The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated.[2]

-

-

Principle: This assay determines the inhibitory effect of a compound on the 5-LOX enzyme, which catalyzes the oxidation of arachidonic acid.

-

General Protocol:

-

The test compound is incubated with purified 5-LOX enzyme (e.g., from potato tubers or human neutrophils).

-

Arachidonic acid is added to start the reaction.

-

The formation of leukotrienes is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.

-

The IC50 value is determined from the concentration-response curve.[2]

-

Below is a diagram representing a typical experimental workflow for screening anti-inflammatory compounds.

Caption: Experimental workflow for the evaluation of anti-inflammatory and analgesic derivatives.

Conclusion

Derivatives of Phenyl-pyrrolidin-1-yl-acetic acid represent a promising class of compounds with a wide range of potential therapeutic applications. The most significant evidence to date supports their development as anti-inflammatory and analgesic agents, with some compounds demonstrating potent inhibition of key inflammatory enzymes. Furthermore, preliminary studies indicate their potential in the treatment of CNS disorders and metabolic diseases. However, the lack of comprehensive pharmacokinetic data is a major hurdle for the clinical translation of these findings. Future research should focus on a more detailed characterization of the ADME properties of lead compounds to fully assess their therapeutic potential.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Genesis of a Versatile Scaffold: A Technical Guide to Phenyl-pyrrolidin-1-yl-acetic Acid

An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl-pyrrolidin-1-yl-acetic acid, a heterocyclic compound featuring a central pyrrolidine ring, stands as a cornerstone in the edifice of modern medicinal chemistry. While the specific historical details of its initial synthesis remain largely unchronicled in readily accessible literature, its significance is profoundly evident in its widespread application as a key intermediate in the synthesis of a diverse array of pharmacologically active agents. This technical guide consolidates the available scientific knowledge on Phenyl-pyrrolidin-1-yl-acetic acid, detailing its physicochemical properties, plausible synthetic methodologies, and, most critically, its instrumental role in the development of therapeutics, particularly those targeting the central nervous system. This document aims to provide a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics, leveraging the versatile Phenyl-pyrrolidin-1-yl-acetic acid scaffold.

Introduction and Historical Context

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole, making it an attractive moiety for designing molecules with specific spatial orientations for optimal receptor binding.[1] Phenyl-pyrrolidin-1-yl-acetic acid, with its combination of the pyrrolidine ring, a phenyl group, and a carboxylic acid handle, represents a highly versatile building block for chemical modification and the introduction of diverse functionalities.

While a definitive record of the first synthesis and the scientists involved is not prominently available, its emergence in the scientific literature is intrinsically linked to the broader exploration of pyrrolidine-containing compounds for therapeutic purposes. It is primarily recognized and utilized as a crucial intermediate in the synthesis of more complex molecules, especially those targeting neurological disorders such as antidepressants and antipsychotics.[2] The structural attributes of Phenyl-pyrrolidin-1-yl-acetic acid make it an ideal starting point for creating molecules that can effectively interact with various receptors in the brain.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of Phenyl-pyrrolidin-1-yl-acetic acid is essential for its application in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 100390-48-5 | [2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [2] |

| Molecular Weight | 205.25 g/mol | [2] |

| MDL Number | MFCD05237231 | [2] |

| Storage Conditions | 2-8°C, sealed, dry | [2] |

Synthesis and Experimental Protocols

The synthesis of Phenyl-pyrrolidin-1-yl-acetic acid and its derivatives can be achieved through various synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable precursor with pyrrolidine. One plausible pathway is the copper-catalyzed coupling reaction between an ortho-substituted phenylacetic acid derivative and pyrrolidine.

General Synthetic Pathway

A potential synthetic route to Phenyl-pyrrolidin-1-yl-acetic acid is outlined below. This pathway leverages a copper-catalyzed N-arylation reaction, a powerful tool in modern organic synthesis for the formation of carbon-nitrogen bonds.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established copper-catalyzed N-arylation reactions and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a dry, inert-atmosphere reaction vessel, add ortho-bromophenylacetic acid (1 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

-

Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the vessel. Stir the mixture at room temperature for 10 minutes. Add pyrrolidine (1.2 equivalents) to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and wash with a nonpolar solvent (e.g., hexane) to remove any unreacted starting materials.

-

Extraction: Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield Phenyl-pyrrolidin-1-yl-acetic acid.

Role in Drug Discovery and Development

Phenyl-pyrrolidin-1-yl-acetic acid serves as a critical structural motif in a variety of pharmacologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, highlighting the versatility of this scaffold.

Central Nervous System (CNS) Disorders

The primary application of Phenyl-pyrrolidin-1-yl-acetic acid derivatives is in the development of drugs targeting the CNS. The scaffold's ability to be readily functionalized allows for the fine-tuning of properties such as receptor affinity, selectivity, and blood-brain barrier permeability. It is a key intermediate in the synthesis of compounds aimed at treating neurological and psychiatric conditions, including antidepressants and antipsychotics.[2]

Other Therapeutic Areas

Beyond CNS disorders, the pyrrolidine scaffold is explored for a multitude of other biological activities. Derivatives of Phenyl-pyrrolidin-1-yl-acetic acid and related structures have shown potential as:

-

Anti-inflammatory agents: By targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3]

-

Anticonvulsants: Demonstrating efficacy in preclinical models of epilepsy.

-

Antimicrobial and Antifungal agents.

-

Anticancer agents.

-

Cholinesterase inhibitors.

-

Carbonic anhydrase inhibitors.

Conclusion

Phenyl-pyrrolidin-1-yl-acetic acid, while not a therapeutic agent in itself, represents a quintessential example of a versatile molecular scaffold that has profoundly impacted drug discovery and development. Its robust and adaptable structure provides a foundation for the synthesis of a vast array of derivatives with diverse pharmacological activities. Although the historical origins of this specific compound are not well-documented, its continued use as a key intermediate underscores its importance in the ongoing quest for novel and effective therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in harnessing the potential of this remarkable chemical entity. Further exploration into the synthesis of novel derivatives and their biological evaluation is a promising avenue for future research.

References

A Technical Guide to the Neuroprotective Potential of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid represent a promising class of compounds with significant neuroprotective properties. This technical document provides a comprehensive overview of the synthesis, in vitro and in vivo efficacy, and proposed mechanisms of action for these molecules. Key findings from preclinical studies are summarized, highlighting their potential in mitigating neuronal damage in models of ischemic stroke and excitotoxicity. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development in this area.

Introduction

Neurodegenerative diseases and acute neuronal injury, such as ischemic stroke, pose a significant global health burden. The pathophysiology of these conditions often involves complex cascades of events, including excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal cell death. Consequently, there is a critical need for the development of novel neuroprotective agents that can effectively target these pathways. The 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid scaffold has emerged as a promising starting point for the design of such agents. This document consolidates the current scientific knowledge on these derivatives, with a focus on their therapeutic potential and underlying mechanisms.

Synthesis of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid and its Derivatives

A key derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate, has been synthesized through a multi-step process. The general synthetic scheme is outlined below.

Synthesis Workflow

In Vitro Neuroprotective Effects

Glutamate-Induced Excitotoxicity Model

A primary mechanism of neuronal injury in stroke and other neurological disorders is glutamate-induced excitotoxicity. The neuroprotective effects of potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate (referred to as Compound 1) were evaluated in a glutamate-treated cortical neuron culture.

| Compound | Concentration | Insult | Outcome | Reference |

| Compound 1 | 50 µM | 50 µM Glutamate | 37% increase in cell survival rate compared to control | [1] |

Experimental Protocol: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

-

Cell Culture: Primary cortical neurons are isolated from newborn Wistar rats (0-1 day old).

-

Treatment: The cultured neurons are treated with the test compound (e.g., Compound 1) for a specified pre-incubation period.

-

Induction of Excitotoxicity: Glutamate is added to the culture medium at a final concentration known to induce neuronal death (e.g., 50 µM).

-

Assessment of Cell Viability: After a defined exposure time, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable cells.

-

Data Analysis: The survival rate of neurons in the compound-treated group is compared to that of the glutamate-only control group.

Experimental Workflow: In Vitro Neuroprotection Assay

References

The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationships of Phenyl-pyrrolidin-1-yl-acetic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenyl-pyrrolidin-1-yl-acetic acid analogs, a versatile scaffold with significant therapeutic potential across a spectrum of central nervous system (CNS) disorders and other conditions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Core Scaffold and Therapeutic Landscape

The phenyl-pyrrolidin-1-yl-acetic acid core structure is a privileged scaffold in drug discovery, giving rise to a diverse range of pharmacological activities. By systematically modifying the phenyl ring, the pyrrolidine ring, and the acetic acid moiety, researchers have developed potent and selective modulators of various biological targets. This has led to the identification of compounds with significant nootropic, anticonvulsant, anti-inflammatory, and monoamine reuptake inhibitory properties. The inherent chirality of the pyrrolidine ring further allows for stereospecific interactions with biological targets, adding another dimension to SAR exploration.[1][2]

Structure-Activity Relationships and Quantitative Data

The following sections delineate the SAR for different biological activities, with quantitative data summarized in structured tables for comparative analysis.

Nootropic and Anticonvulsant Activity

Analogs based on the (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid scaffold have demonstrated significant nootropic and anticonvulsant effects. The presence of the phenyl group on the pyrrolidone ring is a key determinant of this dual activity.[3]

Key SAR Insights:

-

Amide Substitution: Modification of the acetic acid to an amide is crucial for activity. The nature of the amine substituent significantly impacts potency.

-

Phenyl Ring Substitution on Amide: Aromatic amines, particularly those with specific substitution patterns like 2,6-dimethylaniline, have been shown to yield highly potent anticonvulsant compounds.[3]

-

Chirality: The stereochemistry at the C4 position of the pyrrolidone ring influences the biological activity, with different enantiomers exhibiting varying potencies.

| Compound ID | R Group (on Amide) | Anticonvulsant Activity (ED₅₀ mg/kg) | Nootropic Activity | Reference |

| 1a | 2,6-dimethylphenyl | 2.5 - 5.0 (MES Test) | Comparable to Piracetam at 400 mg/kg | [3] |

| Levetiracetam | (S)-α-ethyl-2-oxopyrrolidine acetamide | 2.5 - 600 (MES Test) | - | [3] |

| Compound 30 | N-(substituted phenyl) | MES: 45.6, 6 Hz: 39.5 | Not Reported | [4][5] |

| Compound 14 | N-(substituted phenyl) with dimethylamino on pyrrolidine-2,5-dione | MES: 49.6, 6 Hz: 31.3, scPTZ: 67.4 | Not Reported | [1] |

MES: Maximal Electroshock Seizure Test; scPTZ: subcutaneous Pentylenetetrazole Seizure Test. Data is illustrative and compiled from multiple sources.

Monoamine Transporter Inhibition

A distinct class of analogs, characterized by a ketone on the acetic acid side chain and a phenyl group attached to it (pyrovalerone analogs), are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).

Key SAR Insights:

-

Alkyl Chain Length: The length of the alkyl chain attached to the carbonyl group influences potency.

-

Phenyl Ring Substitution: Substitutions on the phenyl ring can modulate binding affinity and selectivity for DAT and NET.

-

Pyrrolidine Ring: The pyrrolidine ring is generally preferred over a six-membered piperidine ring for potent inhibition.

| Compound | R¹ (Phenyl Substitution) | R² (Alkyl Chain) | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Reference |

| Pyrovalerone | 4-Methyl | Propyl | 7.0 | 6.0 | >10,000 | [4] |

| MDPV | 3,4-Methylenedioxy | Propyl | 0.7 | 1.2 | >10,000 | [4] |

| α-PVP | H | Propyl | 2.4 | 3.5 | >10,000 | [4] |

Kᵢ values represent binding affinity. Lower values indicate higher affinity.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

Modification of the phenyl-pyrrolidine-1-yl-acetic acid scaffold to incorporate a long alkyl chain and specific terminal phenyl groups has yielded potent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).

Key SAR Insights:

-

Linker Flexibility: Conformationally flexible linkers between the pyrrolidine core and the terminal phenyl group can increase inhibitory potency but may reduce selectivity over fatty acid amide hydrolase (FAAH).[6]

-

Terminal Phenyl Group: Small, lipophilic substituents on the terminal phenyl ring are preferred for optimal potency.[6]

-

Rigid Linkers: Conformationally restricted linkers can improve selectivity for NAAA over FAAH.[6]

| Compound ID | Linker Type | Terminal Phenyl Substitution | NAAA IC₅₀ (µM) | FAAH IC₅₀ (µM) | Reference |

| 4g | Rigid (4-phenylcinnamoyl) | Unsubstituted | Low micromolar | >10 | [6] |

| 3j | Flexible | Not specified | Low micromolar | Not specified | [6] |

| 3k | Flexible | Not specified | Low micromolar | Not specified | [6] |

Specific IC₅₀ values were not available in the provided search results but are described as being in the low micromolar range.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the general procedures for the synthesis and biological evaluation of phenyl-pyrrolidin-1-yl-acetic acid analogs.

General Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid Amides

The synthesis of these analogs typically involves a multi-step process:

-

Alkylation of 4-phenylpyrrolidin-2-one: 4-Phenylpyrrolidin-2-one is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in a suitable solvent to yield ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate.

-

Hydrolysis: The resulting ester is hydrolyzed, typically under basic conditions, to afford (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.

-

Amide Coupling: The carboxylic acid is then coupled with a desired amine in the presence of a coupling agent (e.g., isobutyl chloroformate) and a base (e.g., triethylamine) to yield the final amide product.

Anticonvulsant Activity Screening (Maximal Electroshock Seizure Test)

The MES test is a widely used model for generalized tonic-clonic seizures.

-

Animal Model: Male mice are typically used.

-

Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Seizure: A high-frequency electrical stimulus is delivered via corneal electrodes to induce a tonic-clonic seizure.

-

Endpoint: The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is recorded.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic seizure, is calculated.[1][4]

Dopamine Transporter (DAT) Binding Assay

This assay determines the binding affinity of compounds to the dopamine transporter.

-

Preparation of Synaptosomes: Brain tissue (e.g., striatum) is homogenized in a suitable buffer and centrifuged to obtain a crude synaptosomal membrane preparation.

-

Radioligand: A radiolabeled DAT ligand, such as [³H]WIN 35,428, is used.

-

Competitive Binding: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay

This assay measures the ability of compounds to inhibit the activity of the NAAA enzyme.

-

Enzyme Source: Recombinant human NAAA expressed in a suitable cell line (e.g., HEK293) is commonly used.

-

Substrate: A fluorescent or radiolabeled substrate, such as N-(4-methoxy-phenyl)-[1-¹⁴C]palmitamide, is used.

-

Incubation: The enzyme is incubated with the substrate in the presence of varying concentrations of the test compound.

-

Termination and Product Separation: The reaction is stopped, and the product is separated from the unreacted substrate, often using thin-layer chromatography (TLC) for radiolabeled substrates.

-

Quantification: The amount of product formed is quantified by measuring radioactivity or fluorescence.

-

Data Analysis: The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and biological action of phenyl-pyrrolidin-1-yl-acetic acid analogs.

Caption: General synthetic route for (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides.

Caption: Mechanism of action for pyrovalerone analogs as DAT inhibitors.

Caption: NAAA inhibition by pyrrolidine amide derivatives leading to anti-inflammatory effects.

Conclusion and Future Directions

The phenyl-pyrrolidin-1-yl-acetic acid scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of biologically active compounds. The SAR studies summarized herein highlight the key structural features that govern their activity as nootropics, anticonvulsants, monoamine transporter inhibitors, and NAAA inhibitors.

Future research in this area should focus on:

-

Multi-target Ligands: Designing single molecules that can modulate multiple targets to address complex diseases like neurodegenerative disorders with comorbid epilepsy or inflammation.

-

Stereoselective Synthesis and Evaluation: A more thorough investigation of the pharmacological properties of individual enantiomers is warranted to develop more potent and safer drugs.

-

Pharmacokinetic Optimization: Improving the drug-like properties of these analogs, such as metabolic stability and oral bioavailability, will be crucial for their clinical translation.

-

Exploration of Novel Targets: The versatility of this scaffold suggests that it may have utility against other biological targets, and further screening efforts are encouraged.

This technical guide serves as a comprehensive resource for researchers in the field, providing a solid foundation for the rational design and development of the next generation of therapeutics based on the phenyl-pyrrolidin-1-yl-acetic acid core.

References

- 1. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke [mdpi.com]

An In-depth Technical Guide on the Core Chemical and Physical Properties of Phenyl-pyrrolidin-1-yl-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of Phenyl-pyrrolidin-1-yl-acetic acid. The information is curated to support research and development endeavors in medicinal chemistry and drug discovery.

Chemical and Physical Properties

Phenyl-pyrrolidin-1-yl-acetic acid, a derivative of pyrrolidine and phenylacetic acid, is a compound of interest in the pharmaceutical industry, primarily as a key intermediate in the synthesis of drugs targeting neurological disorders.[1][2] Its structural features suggest potential interactions with biological receptors in the central nervous system.[1][2]

General Information

| Property | Value | Reference |

| IUPAC Name | 2-phenyl-2-(pyrrolidin-1-yl)acetic acid | |

| CAS Number | 100390-48-5 | [1][3] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2] |

| Molecular Weight | 205.25 g/mol | [1][2] |

| Canonical SMILES | C1CCN(C1)C(C2=CC=CC=C2)C(=O)O | |

| MDL Number | MFCD05237231 | [1][2] |

Physical Properties

Experimentally determined physical properties of Phenyl-pyrrolidin-1-yl-acetic acid are not widely published. The data presented below for the free acid are largely predicted, while some experimental data is available for its salt and ester forms.

| Property | Value | Notes | Reference |

| Melting Point | Not available | Data for the related compound (2-Oxopyrrolidin-1-yl)acetic acid is 143°C. | [4] |

| Boiling Point | 379.1 ± 25.0 °C | Predicted value. | [4] |

| Solubility | Not available | The methyl ester hydrochloride is soluble in DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml). | [5] |

| pKa | Not available | Predicted value for the related (2-Oxopyrrolidin-1-yl)acetic acid is 3.75 ± 0.10. | |

| LogP | Not available | ||

| Storage | 2-8°C, sealed, dry | Recommended storage conditions for the solid. | [1][2] |

Experimental Protocols

Synthesis of Phenyl-pyrrolidin-1-yl-acetic acid

A common and effective method for the synthesis of Phenyl-pyrrolidin-1-yl-acetic acid is the hydrolysis of its corresponding methyl ester, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate.[6]

Reaction:

Materials:

-

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate

-

Potassium hydroxide (KOH)

-

Isopropanol

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Standard laboratory glassware, including a round-bottom flask, reflux condenser, separatory funnel, and rotary evaporator.

Procedure:

-

Dissolution: Dissolve Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate in a mixture of isopropanol and water in a round-bottom flask.

-

Hydrolysis: Add a stoichiometric excess of potassium hydroxide to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis, typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Cooling and Acidification: After completion, cool the reaction mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Phenyl-pyrrolidin-1-yl-acetic acid.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to obtain the final product with high purity.

Analytical Characterization

The identity and purity of the synthesized Phenyl-pyrrolidin-1-yl-acetic acid can be confirmed using standard analytical techniques.

Workflow for Analytical Characterization:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the different proton and carbon environments in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Potential Signaling Pathways

Phenyl-pyrrolidin-1-yl-acetic acid and its derivatives are recognized for their potential activity within the central nervous system, exhibiting neurotropic, anticonvulsant, and nootropic effects.[7] The structural similarity to known neuromodulators suggests that these compounds may interact with key neurotransmitter systems.

Modulation of Glutamatergic and GABAergic Systems

The primary proposed mechanism of action for many pyrrolidine derivatives involves the modulation of the glutamatergic and GABAergic systems, the main excitatory and inhibitory neurotransmitter systems in the brain, respectively.

-

Glutamatergic System (NMDA Receptors): Phenyl-containing compounds have been shown to interact with N-methyl-D-aspartate (NMDA) receptors. Some derivatives can act as antagonists, potentially by enhancing the proton inhibition of the receptor, which could be neuroprotective in conditions of excessive glutamate release like ischemia.[8]

-

GABAergic System (GABA Receptors): Phenyl-substituted GABA analogues have demonstrated agonist activity at GABA-B receptors.[9] Furthermore, various phenolic compounds can modulate GABA-A receptors, acting as either positive or negative allosteric modulators.[10]

Proposed Signaling Pathway

Based on the available evidence for related compounds, a plausible signaling pathway for the neuroprotective effects of Phenyl-pyrrolidin-1-yl-acetic acid could involve the dual modulation of NMDA and GABA receptors, leading to a reduction in neuronal excitotoxicity and an enhancement of inhibitory neurotransmission.

This proposed pathway illustrates how Phenyl-pyrrolidin-1-yl-acetic acid may exert its neuroprotective effects by inhibiting the over-activation of NMDA receptors, thereby reducing calcium-mediated excitotoxicity, and by potentiating the inhibitory action of GABA at GABA-A receptors, leading to neuronal hyperpolarization and reduced excitability. This dual action could be beneficial in various neurological conditions characterized by an imbalance between excitatory and inhibitory neurotransmission.

Conclusion

Phenyl-pyrrolidin-1-yl-acetic acid is a versatile chemical intermediate with significant potential in the development of novel therapeutics for neurological disorders. This guide provides foundational knowledge of its chemical and physical properties, a practical synthesis protocol, and an evidence-based hypothesis of its biological mechanism of action. Further research is warranted to fully elucidate its pharmacological profile and to explore the therapeutic potential of its derivatives.

References

- 1. Dynamic modulation of NMDA-induced responses by ifenprodil in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid [myskinrecipes.com]

- 3. 100390-48-5|2-Phenyl-2-(pyrrolidin-1-yl)acetic acid|BLD Pharm [bldpharm.com]

- 4. (2-OXOPYRROLIDIN-1-YL)ACETIC ACID CAS#: 53934-76-2 [m.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Buy Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride | 27594-60-1 [smolecule.com]

- 7. New recreational drug 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone (alpha-PVP) activates central nervous system via dopaminergic neuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. R-(-)-beta-phenyl-GABA is a full agonist at GABAB receptors in brain slices but a partial agonist in the ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Phenyl-pyrrolidin-1-yl-acetic acid: A Technical Guide Based on Structurally Related Compounds

Disclaimer: The compound "Phenyl-pyrrolidin-1-yl-acetic acid" is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a comprehensive analysis of the potential therapeutic targets based on the well-documented biological activities of structurally similar molecules, including phenylpyrrolidinone and other pyrrolidine derivatives. The information herein is intended for researchers, scientists, and drug development professionals as a hypothetical framework for investigating this chemical scaffold.

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known to be a key structural component in numerous biologically active compounds.[1][2][3] Its three-dimensional structure allows for effective exploration of pharmacophore space, contributing to the stereochemistry and biological activity of drug candidates.[1][4] This guide will explore the potential therapeutic applications of Phenyl-pyrrolidin-1-yl-acetic acid by examining the established targets of its close analogs.

Neurology and Neurodegenerative Disorders

Phenylpyrrolidinone and related structures have shown significant promise in the treatment of neurological conditions, including epilepsy, neurodegenerative diseases, and as nootropic agents.[5][6]

Derivatives of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid have been synthesized and evaluated for their anticonvulsant and nootropic (cognition-enhancing) effects.[6]

Quantitative Data:

| Compound | Test Model | Effective Dose (ED₅₀) or Activity | Reference Compound |

| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Maximal Electroshock (MES) Test | 80.38 mg/kg | Valproic Acid (VPA) |

| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | 6 Hz Seizure Test | 108.80 mg/kg | Valproic Acid (VPA) |

| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Corazole-Induced Seizure Model | Active at 2.5 - 5.0 mg/kg (surpassed levetiracetam) | Levetiracetam |

| 3-benzhydryl-2,5-dioxo-pyrrolidin-1-yl-acetic acid amide derivative (69k) | Maximal Electroshock (MES) Test | 80.38 mg/kg | Valproic Acid (VPA) |

| 3-benzhydryl-2,5-dioxo-pyrrolidin-1-yl-acetic acid amide derivative (69k) | 6 Hz Seizure Test | 108.80 mg/kg | Valproic Acid (VPA) |

Experimental Protocols:

-

Corazole-Induced Seizure Model: Male mice (20-26 g) are administered the test compound intraperitoneally (i.p.) at various doses. After a set time, a convulsant agent (corazole) is administered, and the latency to and severity of seizures are observed and compared to a control group.[5]

-

Maximal Electroshock (MES) Test: This test is used to screen for anticonvulsant activity. An electrical stimulus is applied to the corneas of mice, and the ability of a test compound to prevent the tonic hindlimb extension phase of the resulting seizure is measured.

-

6 Hz Seizure Test: This model is used to identify compounds that may be effective against therapy-resistant partial seizures. A low-frequency (6 Hz) electrical stimulus is applied to the corneas of mice, and the ability of a compound to prevent the resulting psychomotor seizure is assessed.

Signaling Pathways and Experimental Workflows:

Caption: Synthetic workflow and anticonvulsant testing of phenylpyrrolidinone derivatives.

Certain phenylpyrrolidinone derivatives have demonstrated neuroprotective effects and inhibitory activity against Tropomyosin receptor kinase A (TrkA), a target implicated in neurodegenerative diseases and pain.[7] The (R)-2-phenylpyrrolidine moiety has been identified as a key pharmacophore for potent and selective pan-TrkA inhibition.[7]

Analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been shown to be potent inhibitors of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[8] This profile suggests potential applications in conditions like ADHD and as a basis for developing medications for cocaine abuse.[8]

Quantitative Data:

| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |

| (S)-1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | 10.5 | 21.4 | >10,000 |

| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | 1.3 | 11.2 | 1,200 |

| 1-naphthyl-2-pyrrolidin-1-yl-pentan-1-one | 3.2 | 8.7 | 2,500 |

Experimental Protocols:

-

Transporter Inhibition Assay: The affinity of the compounds for DAT, NET, and SERT is determined using radioligand binding assays with [¹²⁵I]RTI-55 in competition studies. The inhibition of monoamine uptake is evaluated in competition with [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.[8]

Caption: Mechanism of DAT/NET inhibition by phenyl-pyrrolidinyl derivatives.

Oncology

Phenylpyrrolidinone derivatives have emerged as a promising class of compounds with cytotoxic effects against various cancer cell lines.[7] The structure-activity relationship (SAR) suggests that substitutions on both the phenyl and pyrrolidinone rings significantly influence their anticancer potency.[7] For example, derivatives with a 3,4,5-trimethoxyphenyl group have shown notable anticancer activity.[7]

Metabolic Disorders

A series of N-phenylpyrrolidinone-2-carboxamide derivatives have been evaluated for their α-glucosidase inhibitory activity, suggesting a potential role in the management of type 2 diabetes.[7]

Experimental Protocols:

-

α-Glucosidase Inhibition Assay: The inhibitory activity of the compounds against α-glucosidase is typically measured spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The amount of p-nitrophenol released is quantified to determine the extent of enzyme inhibition.

Anti-inflammatory Activity

The pyrrolidine scaffold is present in several anti-inflammatory drugs.[9] Phenylpyrrolidinone derivatives have been investigated for their anti-inflammatory properties.[5] Additionally, a related compound, (2-Oxopyrrolidin-1-yl)acetic acid, is used in the synthesis of pyrazolopyridines, which are inhibitors of phosphodiesterase 4B (PDE4B), a key enzyme in inflammatory diseases.[10]

Experimental Protocols:

-

Carrageenan-Induced Paw Edema: This is a standard in vivo model for evaluating acute inflammation. The test compound is administered to rodents, and after a specified time, carrageenan is injected into the sub-plantar region of the hind paw. The paw volume is measured at different time points using a plethysmometer, and the percentage inhibition of edema is calculated by comparing the treated group to a control group.[5]

Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.

Other Potential Therapeutic Targets

The versatility of the pyrrolidine scaffold is further highlighted by the diverse biological activities of its derivatives, suggesting a broad range of potential therapeutic targets for Phenyl-pyrrolidin-1-yl-acetic acid. These include:

-

Selective Androgen Receptor Modulators (SARMs): 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as SARMs.[1]

-

Carbonic Anhydrase Inhibitors: 3-chloro-1-substituted aryl pyrrolidine-2,5-dione derivatives have shown potent inhibition of human carbonic anhydrases.[1]

-

Estrogen Receptor α (ERα) Antagonists: The stereospecific orientation of substituents on the pyrrolidine ring can lead to potent and selective ERα antagonism, relevant for breast cancer treatment.[4]

-

Retinoic acid-related orphan receptor γ (RORγt) Inverse Agonists: Cis-3,4-diphenylpyrrolidine derivatives have been identified as inverse agonists of RORγt, a target for autoimmune diseases.[4]

-

P2Y12 Receptor Antagonists: Phenylpyrimidine-carboxamide analogs containing a pyrrolidine moiety have been developed as potent P2Y12 receptor antagonists for antiplatelet therapy.

-

Glycine Transporter 1 (GlyT-1) Inhibitors: 2-arylsulfanyl-phenyl piperazinyl acetic acids are a novel series of GlyT-1 inhibitors with potential for treating schizophrenia.[11]

-

mPGES-1 Inhibitors: 2-(thiophen-2-yl)acetic acid-based compounds have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for inflammation and cancer.[12]

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenyl(1H-pyrrol-1-yl)acetic Acid|High-Quality RUO [benchchem.com]

- 10. Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6 [smolecule.com]

- 11. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl-pyrrolidin-1-yl-acetic Acid and its Derivatives: A Potential New Frontier in Neuronal Plasticity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of Phenyl-pyrrolidin-1-yl-acetic acid and its derivatives, with a particular focus on their potential to modulate neuronal plasticity. While direct research on Phenyl-pyrrolidin-1-yl-acetic acid is limited, this guide synthesizes findings from a significant body of research on a closely related and well-studied derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate. This document details its synthesis, in vitro neuroprotective effects, and in vivo cognitive-enhancing properties, offering insights into its potential mechanisms of action. This paper aims to serve as a foundational resource for researchers and professionals in drug development, providing detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to stimulate further investigation into this promising class of compounds.

Introduction

Neuronal plasticity, the inherent ability of the nervous system to remodel its structure and function in response to experience, is a fundamental process underlying learning, memory, and recovery from brain injury.[1] The modulation of synaptic strength, through mechanisms such as long-term potentiation (LTP) and long-term depression (LTD), is a key aspect of neuronal plasticity.[2] The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, plays a pivotal role in these processes.[3][4] Consequently, compounds that can modulate these pathways are of significant interest for the development of novel therapeutics for a range of neurological and psychiatric disorders.

The pyrrolidin-2-one scaffold, a core component of the racetam family of nootropics, has been a subject of interest for its cognitive-enhancing properties.[5] Phenyl-pyrrolidin-1-yl-acetic acid represents a key intermediate in the synthesis of novel pyrrolidinone derivatives. This guide focuses on a prominent derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (hereafter referred to as Compound 1), as a case study to explore the potential effects of this chemical class on neuronal plasticity. In silico, in vitro, and in vivo studies on Compound 1 suggest significant neuroprotective and cognitive-enhancing effects, potentially mediated through the modulation of AMPA receptor function.[5]

Synthesis of Phenyl-pyrrolidin-1-yl-acetic Acid and its Derivatives

The synthesis of Phenyl-pyrrolidin-1-yl-acetic acid is a crucial step in the generation of more complex derivatives like Compound 1. The general synthetic route involves the N-alkylation of 4-phenylpyrrolidin-2-one.[5]

A common laboratory-scale synthesis of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid (4) starts with the alkylation of 4-phenylpyrrolidinone-2 (2) with ethyl chloroacetate in the presence of sodium hydride to yield ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate (3) with a near-quantitative yield of 98%.[5] This is followed by alkaline hydrolysis of the ester (3) using potassium hydroxide in a water and isopropanol mixture. Subsequent extraction yields 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid (4) with a yield of 87%.[5]

From this intermediate, Compound 1 can be synthesized through a multi-step process. The carboxylic acid (4) is first activated, for example, by forming an N-hydroxysuccinimide ester, 2,5-dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate (5), with a yield of 94%.[5] Finally, the activated ester (5) is reacted with taurine in the presence of potassium hydroxide to produce the target compound, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate (1), as a crystalline solid with a 94% yield.[5]

In Vitro Effects on Neuronal Viability

The neuroprotective potential of Compound 1 was assessed using a glutamate-induced excitotoxicity model in primary cortical neuron cultures from newborn rats.[5] Glutamate is a primary excitatory neurotransmitter, but excessive levels can lead to neuronal death, a phenomenon implicated in various neurological conditions.[5]

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

-

Cell Culture: Primary cortical neurons were isolated from newborn Wistar rats (0-1 day old).

-

Induction of Excitotoxicity: Neurons were exposed to a neurotoxic concentration of glutamate.

-

Treatment: Following glutamate exposure, cells were treated with varying concentrations of Compound 1.

-

Viability Assessment: Cell viability was quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell health.

Quantitative Data: Neuroprotective Effects of Compound 1

The study demonstrated that Compound 1 exhibited a significant neuroprotective effect against glutamate-induced excitotoxicity.[5] The maximum protective effect was observed at a concentration of 50 µM, where it increased the cell survival rate by 37% compared to the glutamate-treated control group.[6]

| Concentration of Compound 1 | % Increase in Cell Viability (relative to glutamate control) |

| 10 µM | Data not specified |

| 50 µM | 37% |

| 100 µM | Data not specified |

Table 1: Neuroprotective effect of Compound 1 against glutamate-induced excitotoxicity in primary cortical neurons.[6]

In Vivo Effects on Cognitive Function and Neurological Deficits

The therapeutic potential of Compound 1 was further investigated in a rat model of transient middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.[5] The study assessed the compound's impact on neurological deficits, exploratory behavior, and anxiety.

Experimental Protocol: In Vivo Ischemic Stroke Model

-

Animal Model: The study utilized a transient MCAO model in rats to simulate ischemic stroke.

-

Treatment Groups: Animals were divided into three groups: Compound 1 (125 mg/kg), piracetam (300 mg/kg, a positive control), and normal saline (negative control).[5]

-

Administration: Treatments were administered intraperitoneally for 5 days.[5]

-

Behavioral Assessments: A battery of behavioral tests was conducted, including the Open Field Test (OFT) to assess locomotor activity and anxiety, and the Light-Dark Box (LDB) test for anxiety-like behavior.[5]

-

Neurological Scoring: Neurological deficits were evaluated using a standardized scoring system.

Quantitative Data: Behavioral and Neurological Outcomes

In intact animals, Compound 1 demonstrated neurotropic activity superior to piracetam, as evidenced by a reduction in immobility time and an increase in exploratory behavior in the OFT.[5] It also reduced anxiety levels, indicated by a decreased time spent in the light compartment of the LDB test.[5]

In the MCAO model, Compound 1 significantly reduced neurological deficits and improved neurological symptom regression.[5] The treated animals also showed enhanced exploratory behavior and reduced anxiety compared to the saline-treated group.[5]

| Behavioral Test | Parameter | Compound 1 Treatment | Piracetam Treatment | Saline Control |

| Open Field Test (OFT) | Immobility Time (s) | Decreased | No significant change | Baseline |

| Number of Center Crossings | Increased | No significant change | Baseline | |

| Vertical Activity | Increased | No significant change | Baseline | |